molecular formula C12H17P B8685618 Phosphine, cyclohexylphenyl-

Phosphine, cyclohexylphenyl-

Cat. No.: B8685618
M. Wt: 192.24 g/mol
InChI Key: KUIAJKPVKOXUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphine, cyclohexylphenyl- is an organophosphorus compound that features a phosphorus atom bonded to a cyclohexyl group and a phenyl group. This compound is part of the broader class of phosphines, which are known for their significant roles in coordination chemistry and catalysis. Phosphines are often used as ligands in metal complexes, which are crucial in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, cyclohexylphenyl- can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with dichlorophenylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the Grignard reagent.

Another method involves the hydrophosphination of cyclohexene with phenylphosphine. This reaction can be catalyzed by transition metals such as palladium or platinum, which facilitate the addition of the phosphine across the double bond of the cyclohexene.

Industrial Production Methods

Industrial production of phosphine, cyclohexylphenyl- often utilizes large-scale batch reactors where the reagents are combined under controlled conditions. The reaction is monitored for temperature, pressure, and reactant concentrations to ensure high yield and purity. Post-reaction, the product is typically purified through distillation or recrystallization to remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

Phosphine, cyclohexylphenyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphine oxides, which are more stable and less reactive.

    Substitution: The phosphorus atom can participate in nucleophilic substitution reactions, where the cyclohexyl or phenyl groups can be replaced by other substituents.

    Coordination: It acts as a ligand in coordination complexes with transition metals, forming stable metal-phosphine complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reaction is typically carried out in an organic solvent such as dichloromethane.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions. These reactions often require a base such as triethylamine to neutralize the by-products.

    Coordination: Transition metals like palladium, platinum, and rhodium are commonly used. The reactions are usually conducted in solvents like toluene or ethanol under inert atmosphere conditions.

Major Products

    Oxidation: Cyclohexylphenylphosphine oxide.

    Substitution: Various substituted phosphines depending on the reagents used.

    Coordination: Metal-phosphine complexes with varying stoichiometries and geometries.

Scientific Research Applications

Phosphine, cyclohexylphenyl- has several applications in scientific research:

    Chemistry: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. Its steric and electronic properties can be tuned to optimize catalytic activity and selectivity.

    Biology: Phosphine derivatives are explored for their potential biological activities, including as enzyme inhibitors or as components in drug delivery systems.

    Medicine: Research is ongoing into the use of phosphine compounds in medicinal chemistry, particularly for their potential roles in cancer therapy and as antimicrobial agents.

    Industry: In industrial applications, phosphine, cyclohexylphenyl- is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalysis makes it valuable for large-scale chemical production processes.

Mechanism of Action

The mechanism by which phosphine, cyclohexylphenyl- exerts its effects is primarily through its role as a ligand in metal complexes. The phosphorus atom donates electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The cyclohexyl and phenyl groups influence the steric and electronic environment around the phosphorus, affecting the reactivity and selectivity of the metal complex.

Comparison with Similar Compounds

Phosphine, cyclohexylphenyl- can be compared with other similar phosphine compounds such as:

    Triphenylphosphine: Unlike phosphine, cyclohexylphenyl-, triphenylphosphine has three phenyl groups attached to the phosphorus atom. It is widely used in catalysis but has different steric and electronic properties.

    Tricyclohexylphosphine: This compound has three cyclohexyl groups attached to the phosphorus atom. It is bulkier and more electron-rich compared to phosphine, cyclohexylphenyl-, leading to different catalytic behaviors.

    Diphenylphosphine: With two phenyl groups and one hydrogen attached to the phosphorus, diphenylphosphine is less sterically hindered and has different reactivity patterns.

Phosphine, cyclohexylphenyl- is unique due to its combination of cyclohexyl and phenyl groups, which provide a balance of steric bulk and electronic properties, making it versatile for various catalytic applications.

Properties

Molecular Formula

C12H17P

Molecular Weight

192.24 g/mol

IUPAC Name

cyclohexyl(phenyl)phosphane

InChI

InChI=1S/C12H17P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2

InChI Key

KUIAJKPVKOXUQO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)PC2=CC=CC=C2

Origin of Product

United States

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